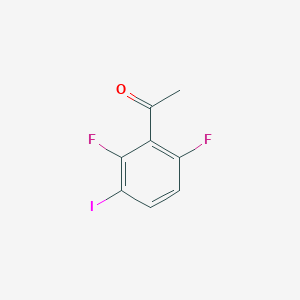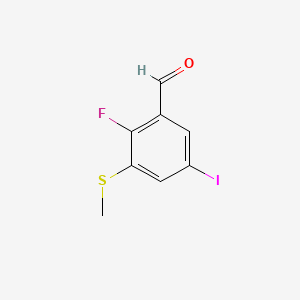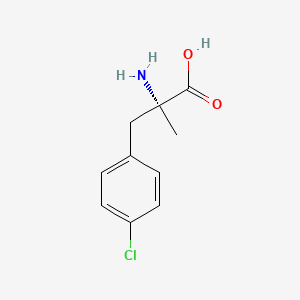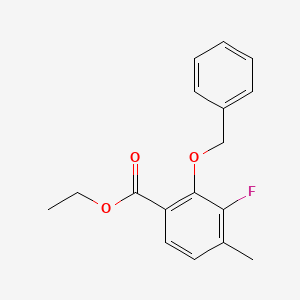
Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a fluoro substituent, and a methyl group on the benzoate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 2-(benzyloxy)-3-fluoro-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro substituent can be replaced by other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-(benzyloxy)-3-fluoro-4-methylbenzoic acid.
Reduction: Formation of 2-(benzyloxy)-3-fluoro-4-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can act as a protecting group in synthetic chemistry, influencing the reactivity of the molecule.
Comparación Con Compuestos Similares
Ethyl 2-(benzyloxy)-3-fluoro-4-methylbenzoate can be compared with other benzoate derivatives such as:
Ethyl 2-(benzyloxy)-4-methylbenzoate: Lacks the fluoro substituent, which may affect its reactivity and applications.
Ethyl 2-(benzyloxy)-3-chloro-4-methylbenzoate: The chloro substituent can lead to different chemical properties and reactivity compared to the fluoro group.
Ethyl 2-(benzyloxy)-3-fluoro-4-ethylbenzoate: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.
This compound stands out due to the combination of the benzyloxy, fluoro, and methyl groups, which confer unique chemical and physical properties.
Propiedades
Fórmula molecular |
C17H17FO3 |
|---|---|
Peso molecular |
288.31 g/mol |
Nombre IUPAC |
ethyl 3-fluoro-4-methyl-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H17FO3/c1-3-20-17(19)14-10-9-12(2)15(18)16(14)21-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 |
Clave InChI |
JITDXKZZIMJFJZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C=C1)C)F)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


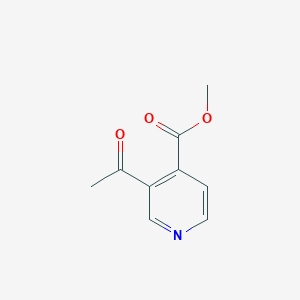
![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)

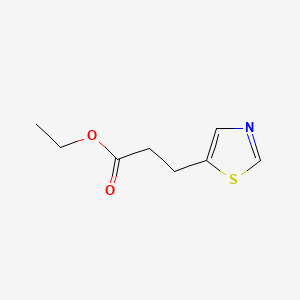


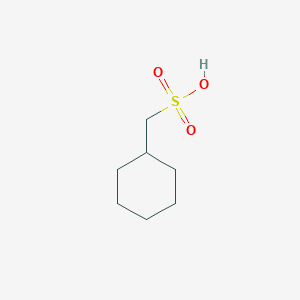
![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)

